N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)10-9-6-8-4-2-3-5-12(8)11-9/h2-6H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMUWJUTICXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625498 | |
| Record name | N-(Pyrazolo[1,5-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51119-07-4 | |
| Record name | N-(Pyrazolo[1,5-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds
- The reaction of 3-aminopyrazoles with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of acid catalysts such as acetic acid under oxygen atmosphere at elevated temperatures (around 130 °C) yields pyrazolo[1,5-a]pyridines efficiently.
- The mechanism involves nucleophilic addition of the aminopyrazole to the β-dicarbonyl compound, followed by oxidative dehydrogenation and cyclization to form the fused ring system.
- Oxygen or air is used as the oxidant to facilitate the dehydrogenation step.
- Reaction optimization shows that increasing equivalents of acetic acid and using an oxygen atmosphere significantly improve yields (up to 94%) compared to inert atmospheres or lower acid concentrations (Table 1).
| Entry | Molar Equiv. Acid | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyridine |
|---|---|---|---|
| 1 | 2 (HOAc) | Air | 34 |
| 2 | 4 (HOAc) | Air | 52 |
| 3 | 6 (HOAc) | Air | 74 |
| 4 | 6 (HOAc) | O2 | 94 |
| 5 | 6 (HOAc) | Ar | 6 |
| 6 | 1 (p-TSA) | O2 | 39 |
| 7 | 2 (p-TSA) | O2 | 41 |
| 8 | 1 (TFA) | O2 | 48 |
| 9 | 2 (TFA) | O2 | 55 |
Table 1: Effect of acid type and atmosphere on the yield of pyrazolo[1,5-a]pyridine synthesis from N-amino-2-imino-pyridine and ethyl acetoacetate.
Representative Experimental Protocols and Yields
Research Findings and Optimization Insights
- The presence of oxygen as an oxidant significantly improves the cyclocondensation yield by facilitating oxidative dehydrogenation, a key step in ring closure.
- Acid type and quantity influence reaction rates and selectivity; acetic acid is preferred over stronger acids like p-toluenesulfonic acid or trifluoroacetic acid for better yields.
- The choice of solvent (ethanol commonly used) and reaction temperature (around 130 °C) are critical for efficient cyclization and subsequent functionalization steps.
- Post-synthetic acetylation is best performed under mild conditions to prevent ring degradation or side reactions.
- Multicomponent reactions offer synthetic efficiency but require blocking of reactive positions to avoid polysubstitution.
Chemical Reactions Analysis
Functionalization and Substitution Reactions
The compound undergoes substitution reactions at positions on the pyrazolo or pyridine rings, enabling diversification of functional groups. Key examples include:
-
Nucleophilic Substitution : Chlorine atoms at specific positions (e.g., position 7) can be replaced by nucleophiles like morpholine, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .
-
Amination and Amidation : Replacing amino groups with acetamide or urea moieties alters reactivity. For instance, N,N-dimethyl substitution at the 3-amino position enhances inhibitory activity in kinase inhibitors .
Structure–Activity Relationship (SAR) Data
| Modification | Impact on Activity |
|---|---|
| Replacement of 3-amino group with acetamide | Complete loss of inhibitory potency |
| N,N-dimethylation of 3-amino group | 4-fold increase in potency |
| Addition of fluorine to pyrrolidine ring | Enhanced biological activity |
These substitutions demonstrate how structural changes modulate reactivity and biological efficacy .
Oxidation and Reduction Reactions
The compound undergoes oxidation and reduction due to its heterocyclic framework and functional groups:
-
Oxidation : Agents like hydrogen peroxide or potassium permanganate can oxidize susceptible sites, such as alkyl or amino groups.
-
Reduction : Reducing agents (e.g., sodium borohydride or lithium aluminum hydride) may reduce carbonyl groups or aromatic rings, though specific examples for this compound are less documented in the literature.
Optimization Techniques
Industrial-scale synthesis often employs methods to improve yield and scalability:
-
Ultrasonic-Assisted Synthesis : Enhances reaction efficiency and reduces costs.
-
Continuous Flow Reactors : Enable precise control of reaction conditions for large-scale production .
Reactions with Electrophilic and Nucleophilic Reagents
The compound’s reactive sites (e.g., amide nitrogen, aromatic rings) allow interactions with electrophiles and nucleophiles:
-
Electrophilic Substitution : Positions on the pyrazolo or pyridine rings may undergo electrophilic aromatic substitution under acidic conditions.
-
Condensation Reactions : Amide groups can participate in condensation with aldehydes or ketones to form imine derivatives .
Mechanistic Insights
The synthesis of related compounds involves intermediates like adducts and oxidative dehydrogenation steps. For example, the reaction of N-amino-2-iminopyridines with β-diketones proceeds through nucleophilic addition followed by oxidative cyclization .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on various biochemical pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine Acetamides in Radiopharmaceuticals
F-DPA and DPA-714 (Fig. 1a–b) are pyrazolo[1,5-a]pyrimidine acetamides developed for positron emission tomography (PET) imaging. Key differences include:
- F-DPA : Features a 4-fluorophenyl group at the 2-position, enhancing binding affinity for the translocator protein (TSPO) in neuroinflammation studies.
- DPA-714 : Substituted with a 4-(2-fluoroethoxy)phenyl group, improving lipophilicity and brain permeability .
| Compound | Substituent (Position) | Application | Key Reference |
|---|---|---|---|
| F-DPA | 4-fluorophenyl (2) | TSPO imaging agent | |
| DPA-714 | 4-(2-fluoroethoxy)phenyl (2) | Enhanced brain penetration |
Pyrazolo[1,5-a]pyrimidines with Cyclopropylamino Groups
Compounds 2b, 2c, 2d, 2m, and 2n (–6) share a 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine core but differ in phenyl ring substituents. For example:
- 2b: (R)-methylaminopiperidine substituent at the phenyl ring, optimized for kinase inhibition (purity: >95% via HPLC).
- 2n: Methyl(oxetan-3-ylmethyl)amino group, improving solubility and metabolic stability .
These modifications highlight the role of aromatic and aliphatic substituents in tuning pharmacokinetic properties.
Imidazo[1,2-a]pyridine Acetamides
Zolpidem and related imidazo[1,2-a]pyridine derivatives (e.g., Saripidem) contrast with pyrazolo[1,5-a]pyridines due to their imidazole-fused core. These compounds exhibit GABAergic activity and are used as sedatives, whereas pyrazolo[1,5-a]pyrimidine acetamides target TSPO or kinases .
Agricultural Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine () are pesticidal agents. The ethylsulfonyl group enhances binding to insect nicotinic acetylcholine receptors, a divergent application compared to pharmaceutical acetamides .
Research Findings and Structural-Activity Relationships (SAR)
- Substituent Position : Fluorine or fluoroethoxy groups at the phenyl position (e.g., F-DPA vs. DPA-714) significantly affect lipophilicity and target engagement .
- Heterocyclic Core : Pyrazolo[1,5-a]pyrimidines exhibit better kinase inhibition compared to imidazo[1,2-a]pyridines, which prioritize CNS targets .
- Polar Groups: Cyclopropylamino or oxetanyl substituents (e.g., 2n) improve solubility without compromising potency .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Biological Activity
N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyridine core structure, which is associated with various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The unique arrangement of nitrogen atoms within its fused ring system contributes to its distinct electronic and steric properties, which influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyridine can inhibit the growth of various cancer cell lines. For instance, compounds related to this structure have demonstrated significant antiproliferative effects against a wide range of human carcinoma cell lines, achieving growth inhibition percentages (GI%) that indicate their potential as therapeutic agents .
Table 1: Anticancer Activity of Pyrazolo Derivatives
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It can interact with specific molecular targets such as protein kinases, which play crucial roles in cellular signaling pathways involved in growth and differentiation. The compound's ability to inhibit these enzymes may contribute to its anticancer effects by disrupting the signaling mechanisms that promote tumor growth .
The mechanism by which this compound exerts its biological activity involves binding to the active sites of enzymes or receptors, thereby blocking substrate access and inhibiting their activity. This inhibition can lead to downstream effects that alter various biochemical pathways critical for cell proliferation and survival .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promise in antimicrobial applications. Studies suggest that pyrazolo derivatives possess activity against various bacterial strains, indicating their potential use in combating antibiotic resistance .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives:
- Dual Inhibition Potential : A study synthesized pyrazolo[1,5-a]pyrimidine derivatives that exhibited dual inhibition toward CDK2 and TRKA kinases. These compounds showed IC values comparable to established inhibitors, highlighting their potential as dual-action therapeutics .
- Broad-Spectrum Anticancer Activity : Research involving a series of pyrazolo derivatives assessed their antiproliferative effects across multiple cancer types. The findings suggested that certain compounds could inhibit growth in up to 60 different cancer cell lines .
- Enzymatic Inhibition : A study reported on the synthesis of pyrazole-based inhibitors targeting bacterial enzymes involved in antibiotic resistance. The results indicated significant inhibitory activity against these enzymes, suggesting a pathway for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide derivatives?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:
-
N-Alkylation : Reacting pyrazolo[1,5-a]pyrimidine cores with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) in polar aprotic solvents (e.g., acetonitrile) under reflux with bases like triethylamine or potassium carbonate. Yields vary (51.8–68.5%) depending on substituents and reaction time .
-
Cyclization : Condensation of aminopyrazoles with enaminonitriles or enaminones under acidic conditions (e.g., glacial acetic acid) to form pyrazolo[1,5-a]pyrimidine acetamides .
-
Optimization : Use of 1,4-dioxane at 95°C with potassium carbonate improves yields for N-alkylated derivatives .
Table 1 : Representative Synthetic Conditions and Yields
Q. How are N-substituted derivatives characterized structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for pyrazolo[1,5-a]pyridin-2-yl protons (δ 6.8–9.7 ppm) and acetamide carbonyls (δ 168–170 ppm) .
- IR : Confirm carbonyl stretches (1680 cm⁻¹) and nitrile groups (2259 cm⁻¹) .
- Mass Spectrometry : EI-MS identifies molecular ions (e.g., m/z 190 for C₉H₁₀N₄O) .
- X-ray Crystallography : Resolves regiochemistry of substituents in ambiguous cases .
Advanced Research Questions
Q. How to address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine acetamide synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- 15N HMBC NMR : Maps nitrogen connectivity to confirm cyclization patterns (e.g., distinguishing pyrazolo[1,5-a] vs. [3,4-d] isomers) .
- NOE Experiments : Resolve spatial proximity of substituents (e.g., phenyl vs. methyl groups) .
- Directed Metalation : Use directing groups (e.g., stannyl or iodophenyl) to control functionalization at specific positions during precursor synthesis .
Q. What strategies optimize radiolabeling efficiency for PET tracers based on this scaffold?
- Methodological Answer : Radiolabeling (e.g., ¹⁸F) requires precursor design and reaction optimization:
-
Precursor Synthesis : Stannyl or tosyl precursors (e.g., tributylstannylphenyl derivatives) enable efficient halogen exchange. For example, N,N-diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide achieves high ¹⁸F incorporation (>90%) under mild conditions .
-
Purification : HPLC with C18 columns removes unreacted precursors, ensuring radiochemical purity >95% .
Table 2 : Radiolabeling Parameters for Selected Derivatives
Precursor Type Radiolabeling Efficiency Purity Reference Stannylphenyl derivative 92% 98% Tosylethoxy precursor 85% 95%
Q. How to resolve contradictory bioactivity data in pyrazolo[1,5-a]pyridin-2-yl acetamide derivatives?
- Methodological Answer : Discrepancies arise from assay conditions or substituent effects:
- SAR Studies : Systematically vary substituents (e.g., trifluoromethyl vs. methyl groups) to isolate pharmacophore contributions. For example, 3-trifluoromethyl analogs show enhanced kinase inhibition compared to methyl derivatives .
- Cellular Assays : Compare potency in isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm target specificity .
- Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
Q. What computational methods predict binding modes of pyrazolo[1,5-a]pyridin-2-yl acetamides with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., ULK1 inhibitors). Focus on hydrogen bonds between acetamide carbonyls and kinase hinge regions .
- MD Simulations : Simulate binding stability over 100 ns to identify critical residue interactions (e.g., hydrophobic contacts with CF₃ groups) .
- QSAR Models : Train models on IC₅₀ data to prioritize substituents for synthesis (e.g., cyclopropyl groups improve metabolic stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
